![molecular formula C20H22N2O5 B5673262 (4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5673262.png)
(4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multiple steps, including acetylation, reaction with piperazine, and deacetylation processes. For example, Wang Xiao-shan (2011) describes the synthesis of a piperazin-1-yl-propenone hydrochloride, showcasing a methodology that could be relevant for synthesizing compounds like (4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid. The synthesis route achieves a yield of over 56.9%, confirmed by IR, 1HNMR, and MS techniques (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Structural analysis of similar compounds is crucial for understanding the chemical behavior and potential applications of (4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid. Kumara et al. (2017) provide insights into the molecular structure through X-ray diffraction studies, highlighting the importance of hydrogen bonding and molecular conformation in determining the compound's physical and chemical properties (Kumara et al., 2017).
Chemical Reactions and Properties
Amani and Nematollahi (2012) explored the electrochemical synthesis of related compounds, demonstrating the role of electrochemically generated p-quinone imine in Michael addition reactions. This research provides valuable insights into the chemical reactivity and potential synthetic pathways for (4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid (Amani & Nematollahi, 2012).
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-2-[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-27-17-4-2-3-15(13-17)19(24)22-11-9-21(10-12-22)18(20(25)26)14-5-7-16(23)8-6-14/h2-8,13,18,23H,9-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLJDGGZZMXPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-YL]acetic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.